

Englitazone: A Deep Dive into its Effects on Glucose Uptake and Metabolism

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Compound of Interest

Compound Name: *Englitazone*

Cat. No.: *B035078*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and metabolic effects of **Englitazone**, a member of the thiazolidinedione (TZD) class of insulin-sensitizing drugs. By elucidating its impact on glucose uptake and metabolism, this document aims to serve as a valuable resource for researchers and professionals involved in the development of novel anti-diabetic therapies.

Core Mechanism of Action: A PPAR γ Agonist

Englitazone exerts its primary effects by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and insulin sensitivity.^{[1][2][3]} The binding of **Englitazone** to PPAR γ leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.^{[1][4]} This genomic action is central to the insulin-sensitizing and glucose-lowering effects of **Englitazone**.

Impact on Glucose Uptake and Metabolism

Englitazone has demonstrated significant effects on glucose metabolism in both in vitro and in vivo models. Its administration leads to a dose-dependent reduction in plasma glucose and

insulin levels.[5] A key aspect of its mechanism is the enhancement of glucose uptake in insulin-sensitive tissues, primarily adipose tissue and skeletal muscle.[2][6]

Quantitative Effects of Englitazone on Metabolic Parameters

The following tables summarize the quantitative data from key studies investigating the effects of **Englitazone**.

Table 1: In Vitro Effects of **Englitazone** on Glucose Transport

Cell Line	Englitazone Concentration	Duration of Treatment	Fold Increase in 2-Deoxy-D-Glucose Transport	Reference
3T3-L1 Adipocytes	30 µM	24 hours	1.76	[5]
3T3-L1 Adipocytes	30 µM	48 hours	4.14	[5]

Table 2: In Vivo Effects of **Englitazone** in ob/ob Mice (11-day treatment)

Parameter	Vehicle Control	Englitazone (50 mg/kg)	% Change	Reference
Plasma Glucose (mM)	22.2 ± 1.4	14.0 ± 1.9	-36.9%	[5][7]
Plasma Insulin (nM)	7.57 ± 0.67	1.64 ± 0.60	-78.3%	[5][7]
Nonesterified Fatty Acids (μM)	1813 ± 86	914 ± 88	-49.6%	[5][7]
Triglycerides (g/L)	1.99 ± 0.25	1.03 ± 0.11	-48.2%	[5][7]
Cholesterol (mM)	6.27 ± 0.96	3.87 ± 0.57	-38.3%	[5]

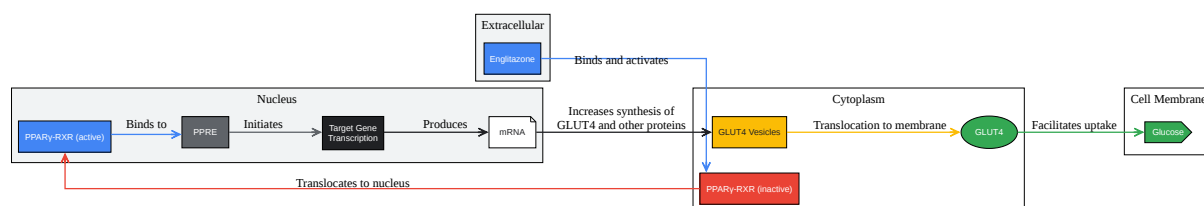
Table 3: In Vivo Effects of **Englitazone** in Dexamethasone-Treated Rats

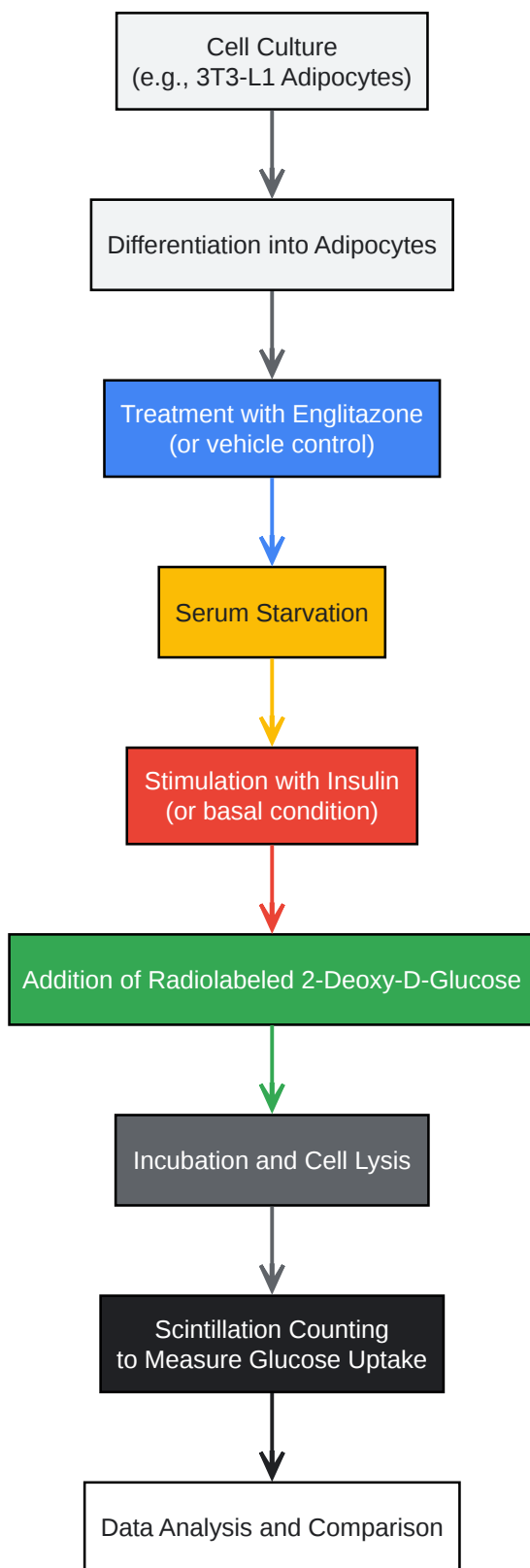
Parameter	Dexamethasone Only	Dexamethasone + Englitazone (50 mg/kg/d)	% Increase in Insulin-Stimulated 2-Deoxyglucose Uptake	Reference
Isolated Soleus Muscles	35% of control	57%	62.9%	[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Englitazone Action





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